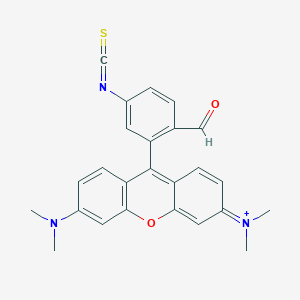
Tetramethylrhodamine isothiocyanate Isomer R
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate Isomer R is synthesized through a multi-step process involving the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetramethylrhodamine isothiocyanate Isomer R primarily undergoes nucleophilic substitution reactions due to the presence of the isothiocyanate group. This group reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, hydroxyl groups
Solvents: Ethanol, methanol, dimethylformamide, dimethylsulfoxide, water
Conditions: Typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products of these reactions are fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids. These labeled compounds are used in various analytical techniques, including fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine isothiocyanate Isomer R has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Commonly used to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope.
Medicine: Employed in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Utilized in the manufacturing of diagnostic kits and reagents for laboratory use.
Mechanism of Action
The mechanism by which tetramethylrhodamine isothiocyanate Isomer R exerts its effects involves the formation of a covalent bond between the isothiocyanate group and nucleophilic groups on biomolecules. This covalent attachment results in the fluorescent labeling of the biomolecule, allowing for its detection and analysis. The fluorescence of the compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparison with Similar Compounds
- Tetramethylrhodamine isothiocyanate mixed isomers
- Tetramethylrhodamine-5-isothiocyanate
- Fluorescein isothiocyanate isomer I
- Rhodamine B isothiocyanate
Comparison: Tetramethylrhodamine isothiocyanate Isomer R is unique due to its specific isomeric form, which provides distinct fluorescence properties and reactivity. Compared to other similar compounds, it offers a balance of high fluorescence intensity and stability, making it particularly suitable for long-term labeling and imaging applications .
Properties
IUPAC Name |
[6-(dimethylamino)-9-(2-formyl-5-isothiocyanatophenyl)xanthen-3-ylidene]-dimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N3O2S/c1-27(2)18-7-9-20-23(12-18)30-24-13-19(28(3)4)8-10-21(24)25(20)22-11-17(26-15-31)6-5-16(22)14-29/h5-14H,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPLBJMYVMAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N3O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
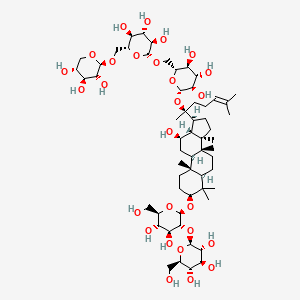
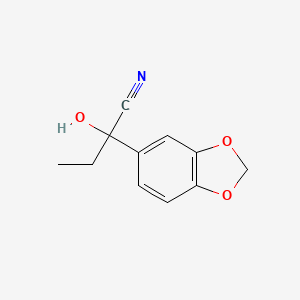
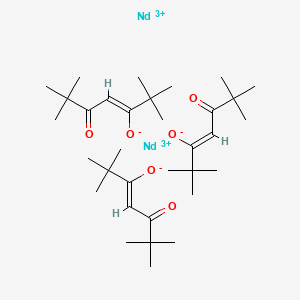
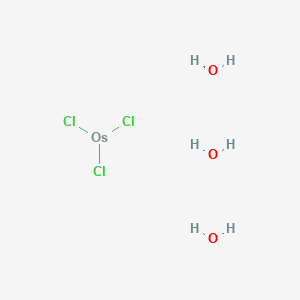
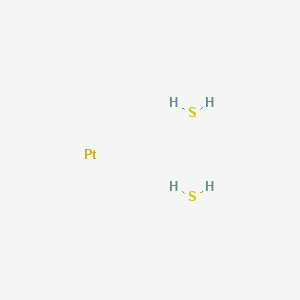

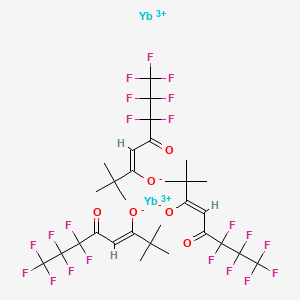
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
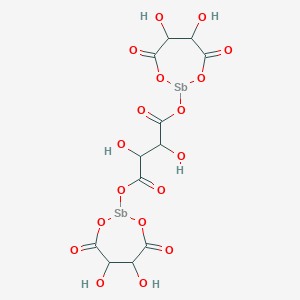
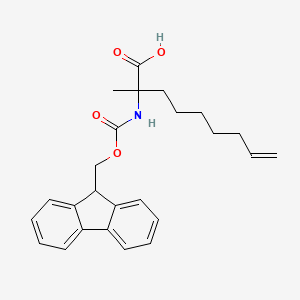
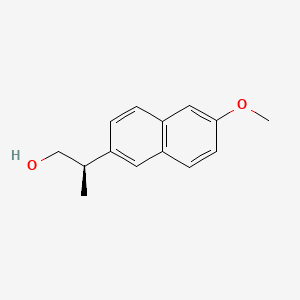
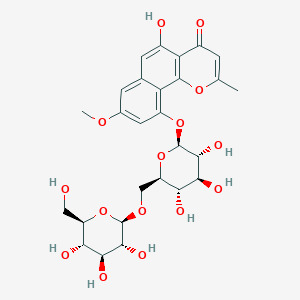
![4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-](/img/structure/B8086185.png)
